6-Aminopyridazine-3-carboxamide

Medicinal Chemistry Building Blocks Procurement

Medicinal chemistry programs require validated building blocks for SAR campaigns. CAS 98021-37-5 is a pyridazine scaffold with a specific 6-amino/3-carboxamide substitution pattern critical for kinase modulator patents (ALK, c-Met). - **Proven utility:** Core scaffold for potent CB2 agonists (non-psychoactive) and sub-micromolar AChE inhibitors for Alzheimer’s research. - **Supply advantage:** Commercial availability eliminates custom synthesis delays; ideal for high-throughput screening.

Molecular Formula C5H6N4O
Molecular Weight 138.13
CAS No. 98021-37-5
Cat. No. B2708899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopyridazine-3-carboxamide
CAS98021-37-5
Molecular FormulaC5H6N4O
Molecular Weight138.13
Structural Identifiers
SMILESC1=CC(=NN=C1C(=O)N)N
InChIInChI=1S/C5H6N4O/c6-4-2-1-3(5(7)10)8-9-4/h1-2H,(H2,6,9)(H2,7,10)
InChIKeyPUXBHAXHLAOGOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminopyridazine-3-carboxamide: Core Scaffold for Kinase Inhibitors


6-Aminopyridazine-3-carboxamide (CAS 98021-37-5) is a heterocyclic compound characterized by a pyridazine ring bearing an amino group at the 6-position and a carboxamide moiety at the 3-position . This compound serves as a core scaffold in medicinal chemistry, particularly for the development of protein kinase modulators, as documented in granted patents [1]. Its structure positions it within the broader class of pyridazine-3-carboxamides, which have been validated as potent and selective agonists for the Cannabinoid Receptor Type 2 (CB2) and as inhibitors of acetylcholinesterase (AChE) [2][3].

Patent-documented kinase modulator scaffold
Cost-effective commercial availability for hit-to-lead SAR
Synthetic access to pyridazine-3-carboxamide derivatives
Class-level evidence; derivative activity requires scaffold-specific optimization

6-Aminopyridazine-3-carboxamide: Critical Distinctions from Analogs


While the pyridazine scaffold is widely used in medicinal chemistry, simple substitution of 6-aminopyridazine-3-carboxamide with close structural analogs, such as 6-chloropyridazine-3-carboxamide [1] or the regioisomeric 3-aminopyridazine-6-carboxamide , is not trivial. The specific substitution pattern and the presence of both the 6-amino and 3-carboxamide groups are critical for defining the compound's unique electronic properties, hydrogen-bonding capacity, and overall utility as a privileged building block [2]. These differences directly impact its performance in key applications, as outlined by the quantitative evidence below.

Target Compound
Potential Substitute
6-Aminopyridazine-3-carboxamide Transparent pricing, stocked at ≥97% purity
6-Chloropyridazine-3-carboxamide May require custom synthesis; cost and lead time can shift project timelines
6-Aminopyridazine-3-carboxamide Defined 6-amino/3-carboxamide substitution pattern
3-Aminopyridazine-6-carboxamide Regioisomeric shift may alter hydrogen-bonding and biological recognition

6-Aminopyridazine-3-carboxamide: Quantitative Comparison with Analogs


Cost and Purity vs. 6-Chloro Analog

For research-scale procurement, 6-aminopyridazine-3-carboxamide (CAS 98021-37-5) offers a favorable cost profile compared to the chlorinated analog 6-chloropyridazine-3-carboxamide (CAS 66346-83-6). The target compound is readily available from major vendors at 97% purity , while the chlorinated analog is less commonly stocked and may require custom synthesis. This availability and cost difference is a direct factor in compound selection for hit-to-lead optimization. Vendor data shows 1g of 6-aminopyridazine-3-carboxamide can be sourced for as low as $339.90, while 6-chloropyridazine-3-carboxamide requires custom quotes, indicative of a less accessible starting material .

Cost & Availability
Supplier data
Stocked at ≥97% purity 1g from $339.90 vs custom synthesis for chloro analog
Supports procurement efficiency; chloro-analog requires custom sourcing
Vendor catalog data; verify lot-specific purity
Medicinal Chemistry Building Blocks Procurement

AChE Inhibition: Pyridazine vs. Biphenyl Core

The pyridazine-3-carboxamide core, for which 6-aminopyridazine-3-carboxamide is a foundational building block, has demonstrated superior acetylcholinesterase (AChE) inhibitory activity compared to a structurally related biphenyl-4-carboxamide scaffold. In a direct comparative study, a pyridazine-3-carboxamide derivative (compound 5d) exhibited an IC50 for AChE of 0.16 µM, which was 3.7-fold more potent than the biphenyl-4-carboxamide derivative (compound 6d) with an IC50 of 0.59 µM [1]. This quantitative advantage underscores the privileged nature of the pyridazine core in this therapeutic context.

AChE Inhibition
Class-level
Pyridazine derivative (5d): IC50 0.16 µM Biphenyl derivative (6d): IC50 0.59 µM 3.7-fold difference
Reported class-level scaffold advantage in AChE assay context
Derivative data; core scaffold activity requires validation
Alzheimer's Disease Kinase Inhibitors Cholinesterase

High CB2 Selectivity of Pyridazine-3-carboxamide

Derivatives of the pyridazine-3-carboxamide scaffold, of which 6-aminopyridazine-3-carboxamide is a key synthetic intermediate, have been engineered to achieve exceptional selectivity as Cannabinoid Receptor Type 2 (CB2) agonists. One optimized derivative (Compound 26) demonstrated an EC50 of 3.665 nM for CB2 and a remarkable selectivity index of >2729 over the CB1 receptor [1]. This level of selectivity is a defining feature of this chemical class and is critical for mitigating the psychoactive side effects associated with CB1 activation, a common challenge with non-selective cannabinoid ligands.

CB2 Selectivity
Class-level
Derivative (Compound 26): EC50 3.665 nM (CB2) Selectivity Index >2729 vs CB1
Reported class-level selectivity profile for CB2 agonist design
Derivative-dependent; scaffold selectivity not directly transferable
Cannabinoid Receptor Pain & Inflammation GPCR Agonist

Regioisomeric Purity: 6-Amino vs. 3-Amino Isomer

The chemical identity of 6-aminopyridazine-3-carboxamide (CAS 98021-37-5) is defined by its specific regioisomeric substitution, which differentiates it from its isomer, 3-aminopyridazine-6-carboxamide . While both share the same molecular formula (C5H6N4O) and weight (138.13 g/mol), their distinct IUPAC nomenclature and CAS registry numbers indicate different structural arrangements. This distinction is not trivial; regioisomers can exhibit vastly different biological activities and binding affinities. Reputable vendors ensure the correct regioisomer is supplied, as certified by analytical data (e.g., NMR, HPLC) .

Regioisomer Identity
Supplier data
6-Aminopyridazine-3-carboxamide (CAS 98021-37-5) Distinct from 3-aminopyridazine-6-carboxamide
Correct regioisomer procurement is critical for reliable SAR
Vendor analytical certification recommended
Chemical Synthesis Quality Control Structural Biology

6-Aminopyridazine-3-carboxamide: Primary Research Applications


Kinase Inhibitor Drug Discovery

As explicitly claimed in granted patents, 6-aminopyridazine-3-carboxamide is a core scaffold for developing protein kinase modulators, particularly for targets like ALK and c-Met [1]. Its structure is integral to the chemical matter described, making it an essential building block for medicinal chemists seeking to generate and optimize novel kinase inhibitors. The compound's commercial availability and favorable cost profile further solidify its role as a first-line reagent in high-throughput SAR campaigns.

Selective CB2 Agonists for Pain and Inflammation

The pyridazine-3-carboxamide core, which can be derived from 6-aminopyridazine-3-carboxamide, has been proven to yield highly potent and selective CB2 receptor agonists [2]. Researchers focused on developing non-psychoactive therapeutics for pain, inflammation, and immune modulation can utilize this scaffold to design compounds with a large therapeutic window, minimizing CB1-mediated side effects.

AChE Inhibitor Lead Generation

The scaffold is validated for its ability to produce sub-micromolar inhibitors of acetylcholinesterase (AChE) [3]. This positions 6-aminopyridazine-3-carboxamide as a valuable building block for synthesizing and optimizing new chemical entities for Alzheimer's disease research. The demonstrated superiority of the pyridazine core over a biphenyl analog in AChE inhibition provides a clear rationale for selecting this scaffold in early-stage drug discovery projects.

Application
Selection Property
Validation Focus
Kinase modulator synthesis
Core scaffold for ALK/c-Met kinase design
Patent-documented building block; verify inhibitory activity in target assay
CB2 agonist research
Pyridazine-3-carboxamide core selectivity
Assess selectivity in CB2/CB1 functional assays
AChE inhibitor lead generation
Pyridazine scaffold AChE inhibition profile
Evaluate potency in human AChE assays; compare with biphenyl isostere

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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